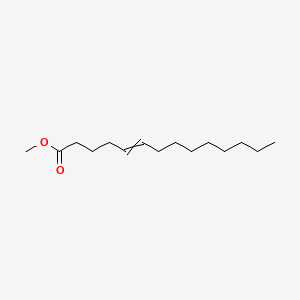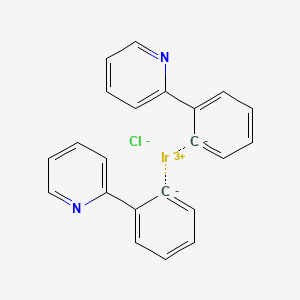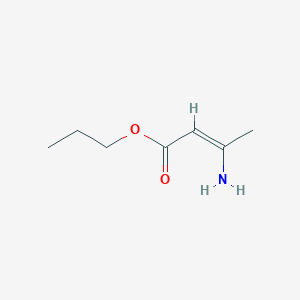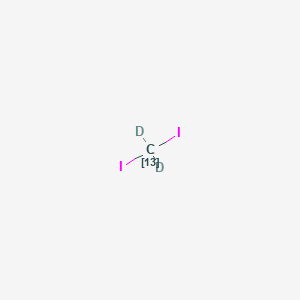
O-Desulfo Micafungin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Desulfo Micafungin is a derivative of Micafungin, an antifungal agent belonging to the echinocandin class. This compound is known for its ability to inhibit the synthesis of 1,3-beta-D-glucan, an essential component of the fungal cell wall. This compound is primarily used in research settings to study the pharmacokinetics and pharmacodynamics of Micafungin and its derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: O-Desulfo Micafungin is synthesized from the precursor FR901379, a sulfonated lipohexapeptide produced by the filamentous fungus Coleophoma empetri. The synthetic route involves the deacylation of the palmitic acid side chain of FR901379, followed by substitution with an optimized N-acyl side chain . The reaction conditions typically involve the use of specific enzymes and controlled fermentation processes to ensure high yield and purity.
Industrial Production Methods: The industrial production of this compound involves several steps:
Fermentation: The precursor FR901379 is produced through the fermentation of Coleophoma empetri.
Deacylation: The palmitic acid side chain of FR901379 is deacylated.
Substitution: The deacylated product is then substituted with an optimized N-acyl side chain to produce this compound.
Chemical Reactions Analysis
Types of Reactions: O-Desulfo Micafungin undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
O-Desulfo Micafungin has several scientific research applications, including:
Chemistry: Used to study the chemical properties and reactivity of Micafungin derivatives.
Biology: Used to investigate the biological activity and mechanism of action of Micafungin and its derivatives.
Medicine: Used in the development of new antifungal therapies and to study the pharmacokinetics and pharmacodynamics of Micafungin.
Industry: Used in the production of Micafungin and related compounds for pharmaceutical applications
Mechanism of Action
O-Desulfo Micafungin exerts its effects by inhibiting the synthesis of 1,3-beta-D-glucan, a crucial component of the fungal cell wall. This inhibition disrupts the integrity of the cell wall, leading to cell lysis and death. The molecular targets involved include the enzyme 1,3-beta-D-glucan synthase, which is essential for the synthesis of 1,3-beta-D-glucan .
Comparison with Similar Compounds
Caspofungin: Another echinocandin antifungal agent that inhibits 1,3-beta-D-glucan synthesis.
Anidulafungin: Similar to Micafungin, it inhibits the synthesis of 1,3-beta-D-glucan and is used to treat fungal infections.
Rezafungin: A newer echinocandin with a similar mechanism of action.
Uniqueness: O-Desulfo Micafungin is unique due to its specific structural modifications, which enhance its water solubility and pharmacokinetic properties. This makes it particularly effective in clinical and research settings compared to other echinocandins .
Properties
CAS No. |
539823-80-8 |
|---|---|
Molecular Formula |
C56H71N9O20 |
Molecular Weight |
1190.2 g/mol |
IUPAC Name |
N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-2-(3,4-dihydroxyphenyl)-1,2-dihydroxyethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzamide |
InChI |
InChI=1S/C56H71N9O20/c1-4-5-6-17-84-32-14-11-28(12-15-32)40-21-33(63-85-40)27-7-9-29(10-8-27)49(76)58-34-20-39(71)52(79)62-54(81)45-46(73)25(2)23-65(45)56(83)43(38(70)22-41(57)72)60-53(80)44(48(75)47(74)30-13-16-36(68)37(69)18-30)61-51(78)35-19-31(67)24-64(35)55(82)42(26(3)66)59-50(34)77/h7-16,18,21,25-26,31,34-35,38-39,42-48,52,66-71,73-75,79H,4-6,17,19-20,22-24H2,1-3H3,(H2,57,72)(H,58,76)(H,59,77)(H,60,80)(H,61,78)(H,62,81)/t25-,26+,31+,34-,35-,38+,39+,42-,43-,44-,45-,46-,47-,48-,52+/m0/s1 |
InChI Key |
VJHYOZWFHJBKMZ-CICALKLBSA-N |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC(=C(C=C7)O)O)O)O)[C@@H](CC(=O)N)O)C)O)O)O |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)O)O)O)O)C(CC(=O)N)O)C)O)O)O |
Synonyms |
1-[(4R,5R)-4,5-Dihydroxy-N2-[4-[5-[4-(pentyloxy)phenyl]-3-isoxazolyl]benzoyl]-L-ornithine]-4-[(4S)-4-(3,4-dihydroxyphenyl)-4-hydroxy-L-threonine]pneumocandin A0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium;4-[2-[2-[2-chloro-3-[2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B1142146.png)
![Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)](/img/structure/B1142154.png)


![(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride](/img/structure/B1142162.png)


